![molecular formula C20H17F2N3OS B2936166 N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide CAS No. 450344-15-7](/img/structure/B2936166.png)
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a dihydrothieno[3,4-c]pyrazol ring attached to a 2,3-dimethylphenyl group and a 2,6-difluorobenzamide group . Further insights about the supramolecular assembly of similar compounds have been gained through Hirshfeld surface analysis .Scientific Research Applications
Drug Design and Pharmacology
The compound’s ability to bind with specific proteins, as indicated by docking studies with Ampicillin-CTX-M-15, suggests potential applications in drug design . Its good binding interaction score of −5.26 kcal/mol indicates a strong affinity for targeted amino acids, which could be leveraged in the development of new pharmaceuticals.
Supramolecular Chemistry
The compound has been characterized by single crystal XRD analysis, revealing various intermolecular interactions that stabilize the supramolecular assembly . This includes hydrogen bonding and π-ring interactions, which are crucial for the design of new materials with specific properties.
Quantum Chemistry
Quantum parameters of the compound have been investigated using the Def2-SVPD basis set and B3LYP hybrid method . The insights gained from the similarities between experimental and theoretical calculations could be applied in quantum chemistry for predicting the behavior of similar compounds.
Analytical Chemistry
The compound’s structure, featuring HOMO orbitals located at hetero atoms and LUMO orbitals at the benzene ring, could be utilized in analytical chemistry for sensing applications . Its electronic properties might be exploited in the development of new chemo-sensors.
Material Science
The intermolecular interactions and energy calculations reported could inform the synthesis of new materials . Understanding the type of interaction energy prominent in stabilizing the compound’s assembly could guide the creation of materials with desired properties.
Computational Chemistry
The docking and DFT studies of the compound provide a foundation for computational chemistry applications . The compound’s interaction with proteins and its quantum parameters can be used to model and predict the behavior of similar molecules in silico.
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c1-11-5-3-8-17(12(11)2)25-19(13-9-27-10-16(13)24-25)23-20(26)18-14(21)6-4-7-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGPZVNCTKBAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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